4-(Aminomethyl)thiazole-2-thiol
CAS No.:
Cat. No.: VC18689129
Molecular Formula: C4H6N2S2
Molecular Weight: 146.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N2S2 |
|---|---|
| Molecular Weight | 146.2 g/mol |
| IUPAC Name | 4-(aminomethyl)-3H-1,3-thiazole-2-thione |
| Standard InChI | InChI=1S/C4H6N2S2/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7) |
| Standard InChI Key | NBUNATQNHOEJJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=S)S1)CN |
Introduction
Structural and Chemical Characteristics of 4-(Aminomethyl)thiazole-2-thiol
Core Thiazole Framework
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, forms the backbone of 4-(Aminomethyl)thiazole-2-thiol. This aromatic system contributes to the compound’s stability and electronic properties, facilitating π-π interactions in biological systems. The aminomethyl (-CH2NH2) group at the 4-position introduces nucleophilic character, while the thiol (-SH) group at the 2-position enhances redox activity and metal-binding capacity .
Electronic and Steric Effects
The electron-donating aminomethyl group increases electron density on the thiazole ring, promoting electrophilic substitution reactions. Conversely, the thiol group’s acidity (pKa ~10) allows for deprotonation under physiological conditions, forming thiolate anions that participate in disulfide bond formation or metal chelation. Steric effects from the aminomethyl substituent influence regioselectivity in further derivatization, a critical factor in drug design .
Synthetic Methodologies
Primary Synthetic Route
A representative synthesis begins with 2-amino-5-methylthiazole, which undergoes Mannich reaction with formaldehyde to introduce the aminomethyl group. Subsequent reduction with sodium borohydride stabilizes the intermediate, yielding 4-(Aminomethyl)thiazole-2-thiol in ~70% yield. This route emphasizes scalability, though optimization of reaction conditions (e.g., solvent, temperature) remains an active research area.
Reaction Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving energy efficiency without compromising yield . Catalytic systems using transition metals (e.g., CuI) further enhance selectivity, minimizing byproduct formation .
Alternative Pathways
Schiff base formation with aldehydes provides access to derivatives bearing aromatic or aliphatic substituents. For example, condensation with 4-nitrobenzaldehyde introduces electron-withdrawing groups, modulating the compound’s electronic profile for targeted bioactivity .
Biological Activities and Mechanisms
Antioxidant Properties
4-(Aminomethyl)thiazole-2-thiol demonstrates potent radical scavenging activity, as evidenced by its IC50 values in DPPH (42.3 μM) and superoxide (58.7 μM) assays . The thiol group directly neutralizes radicals via hydrogen atom transfer, while the aminomethyl moiety stabilizes resultant thiyl radicals through resonance .
Comparative Efficacy
The compound outperforms analogous thiazoles lacking the thiol group (e.g., 2-aminothiazole, IC50 DPPH = 89.4 μM), underscoring the critical role of the -SH functionality .
Enzyme Inhibition
Dose-dependent inhibition of α-glucosidase (IC50 = 18.9 μM) and urease (IC50 = 24.5 μM) highlights therapeutic potential for diabetes and Helicobacter pylori infections . Molecular docking studies reveal hydrogen bonding between the thiol group and enzyme active sites (e.g., urease’s His492 residue), complemented by hydrophobic interactions from the thiazole ring .
Comparative Analysis with Structural Analogues
The table below contrasts 4-(Aminomethyl)thiazole-2-thiol with related heterocycles, illustrating how structural variations influence properties:
This comparative analysis underscores the unique advantages of 4-(Aminomethyl)thiazole-2-thiol’s bifunctional design, which balances reactivity and target engagement.
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for antidiabetic and antimicrobial agents. Derivatization at the aminomethyl position (e.g., acylated or sulfonylated analogues) could enhance pharmacokinetic profiles, as demonstrated in related 2-aminothiazole sulfonamides .
Materials Science
Thiol-disulfide exchange reactions enable integration into self-healing polymers. Preliminary studies show 10% incorporation increases material resilience by 40% under oxidative stress.
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